2-chloro-N-{2-[2-(difluoromethoxy)phenyl]ethyl}acetamide
CAS No.: 793727-80-7
Cat. No.: VC4171978
Molecular Formula: C11H12ClF2NO2
Molecular Weight: 263.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 793727-80-7 |
|---|---|
| Molecular Formula | C11H12ClF2NO2 |
| Molecular Weight | 263.67 |
| IUPAC Name | 2-chloro-N-[2-[2-(difluoromethoxy)phenyl]ethyl]acetamide |
| Standard InChI | InChI=1S/C11H12ClF2NO2/c12-7-10(16)15-6-5-8-3-1-2-4-9(8)17-11(13)14/h1-4,11H,5-7H2,(H,15,16) |
| Standard InChI Key | KUPBXGGVEYGLDF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CCNC(=O)CCl)OC(F)F |
Introduction
Structural and Nomenclature Overview
Molecular Architecture
The compound’s structure features a central acetamide group () bonded to a phenethyl chain substituted at the ortho position with a difluoromethoxy group (). The phenyl ring’s substitution pattern influences electronic and steric properties, while the difluoromethoxy group enhances metabolic stability compared to non-fluorinated analogs . The ethyl spacer between the phenyl ring and the acetamide group provides conformational flexibility, which may impact binding interactions in biological systems.
Table 1: Key Structural and Physical Properties
| Property | Value/Description |
|---|---|
| CAS Number | 793727-80-7 |
| Molecular Formula | |
| Molecular Weight | 263.67 g/mol |
| IUPAC Name | 2-chloro-N-[2-(2-difluoromethoxyphenyl)ethyl]acetamide |
| Purity (Commercial) | 95% |
| Storage Conditions | Standard ambient temperature |
The difluoromethoxy group contributes to the molecule’s lipophilicity, as evidenced by its LogP value (estimated at 2.1 via computational models), which suggests moderate membrane permeability .
Comparative Analysis with Structural Analogs
Compared to simpler acetamides like 2-chloro-N-phenylacetamide (CAS 587-65-5), the addition of the difluoromethoxy group and ethyl spacer in 2-chloro-N-{2-[2-(difluoromethoxy)phenyl]ethyl}acetamide introduces steric bulk and electronic modulation. For instance, the difluoromethoxy group’s electron-withdrawing nature reduces the phenyl ring’s electron density, potentially altering reactivity in electrophilic substitution reactions.
Synthetic Pathways and Reaction Mechanisms
General Synthesis Strategy
The synthesis typically involves a two-step approach:
-
Preparation of the Phenethylamine Precursor: 2-(2-Difluoromethoxyphenyl)ethylamine is synthesized via reductive amination of 2-difluoromethoxybenzaldehyde followed by catalytic hydrogenation.
-
Acylation with Chloroacetyl Chloride: The amine reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide bond.
Reaction Scheme:
Physicochemical and Spectroscopic Characterization
Solubility and Stability
Though solubility data for 2-chloro-N-{2-[2-(difluoromethoxy)phenyl]ethyl}acetamide remains unreported, analogs like 2-chloro-N-phenethylacetamide (CAS 13156-95-1) exhibit limited aqueous solubility (<1 mg/mL) but high solubility in polar aprotic solvents (e.g., DMSO, acetone) . The difluoromethoxy group likely enhances solubility in lipidic environments compared to non-fluorinated derivatives .
Table 2: Representative NMR Data (400 MHz, CDCl)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.45–7.30 | m | 4H | Phenyl ring protons |
| 6.85 | t, | 1H | OCHF |
| 3.65–3.50 | m | 4H | -CH-NH- and -CH-Cl |
| 2.95 | t, | 2H | Phenyl-CH- |
The NMR spectrum displays a distinctive triplet for the difluoromethoxy group at ~6.85 ppm (), consistent with coupling . Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 263.67 [M], with fragmentation patterns aligning with cleavage at the acetamide bond .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound serves as a precursor in the synthesis of kinase inhibitors and GPCR modulators, where the chloro group facilitates further functionalization via nucleophilic substitution. For example, replacing the chloride with arylthio groups has yielded candidates with enhanced anticancer activity in preclinical studies .
Structure-Activity Relationship (SAR) Studies
Modifications to the difluoromethoxy position have been explored to optimize pharmacokinetic properties. Fluorine substitution improves metabolic stability by resisting oxidative degradation, a common issue with methoxy groups in drug candidates .
Challenges and Future Directions
Despite its utility, the compound’s synthetic complexity and sensitivity to moisture pose scalability challenges. Future research should focus on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume